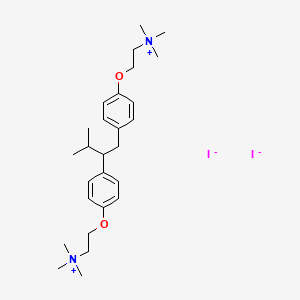
Dihydrothevinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dihydrothevinone involves multiple steps, starting from thebaine, a naturally occurring opiate alkaloid. The process includes:
Epoxidation: Thebaine undergoes epoxidation to introduce the epoxy group.
Methoxylation: Methoxy groups are introduced through methylation reactions.
Ethenomorphinan Formation: The ethenomorphinan skeleton is formed through a series of cyclization and rearrangement reactions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to maintain the integrity of the complex molecular structure .
Analyse Des Réactions Chimiques
Types of Reactions: Dihydrothevinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the epoxy group and other functional groups.
Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various morphinan derivatives with altered functional groups, which can have different pharmacological properties .
Applications De Recherche Scientifique
Dihydrothevinone has several scientific research applications:
Chemistry: Used as a reactant in the synthesis of other complex organic molecules.
Biology: Studied for its interactions with biological systems, particularly in the context of opioid receptors.
Medicine: Investigated for its potential therapeutic effects, including analgesic properties.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The compound exerts its effects primarily through interactions with opioid receptors in the central nervous system. It binds to these receptors, modulating pain perception and producing analgesic effects. The molecular targets include mu, delta, and kappa opioid receptors, and the pathways involved are related to the inhibition of neurotransmitter release and modulation of pain signaling .
Comparaison Avec Des Composés Similaires
Morphine: Another morphinan derivative with potent analgesic properties.
Codeine: A less potent opioid used for mild to moderate pain relief.
Thebaine: The precursor to Dihydrothevinone
Uniqueness: this compound is unique due to its specific structural features, such as the epoxy group and methoxy groups, which contribute to its distinct pharmacological profile. Its synthesis from thebaine and the resulting structural modifications make it a valuable compound for research and therapeutic applications .
Propriétés
Numéro CAS |
16196-82-0 |
|---|---|
Formule moléculaire |
C23H29NO4 |
Poids moléculaire |
383.5 g/mol |
Nom IUPAC |
1-[(1S,2S,6R,14R,15R,16S)-11,15-dimethoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-16-yl]ethanone |
InChI |
InChI=1S/C23H29NO4/c1-13(25)15-12-21-7-8-23(15,27-4)20-22(21)9-10-24(2)17(21)11-14-5-6-16(26-3)19(28-20)18(14)22/h5-6,15,17,20H,7-12H2,1-4H3/t15-,17-,20-,21-,22+,23-/m1/s1 |
Clé InChI |
KRWAWNXEYPCCLG-LLGZQOTFSA-N |
SMILES |
CC(=O)C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)OC)O4)C)OC |
SMILES isomérique |
CC(=O)[C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)OC)O4)C)OC |
SMILES canonique |
CC(=O)C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)OC)O4)C)OC |
Key on ui other cas no. |
16196-82-0 |
Pictogrammes |
Acute Toxic; Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Iodo-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B1615334.png)






![{[(2,2-Dimethoxyethyl)sulfanyl]methyl}benzene](/img/structure/B1615350.png)
![3,7-Dimethyl-11,16-dioxapentacyclo[6.5.5.0~1,6~.0~9,13~.0~14,18~]octadec-6-ene-10,12,15,17-tetrone](/img/structure/B1615351.png)

![Bicyclo[2.2.1]heptan-1-amine](/img/structure/B1615353.png)
